Product packaging for 2-(4-hydroxyphenyl)-3-methylbutanoic acid(Cat. No.:CAS No. 70124-98-0)

2-(4-hydroxyphenyl)-3-methylbutanoic acid

Cat. No.: B1198645
CAS No.: 70124-98-0
M. Wt: 194.23 g/mol
InChI Key: GDBITPXOESTAML-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3-methylbutanoic acid is a high-purity chemical reagent intended for research and development applications. This compound features a substituted phenyl ring connected to a branched-chain carboxylic acid, a structure of interest in various scientific fields. Potential research applications may include use as a synthetic intermediate in organic chemistry, a building block for pharmaceutical development, or a standard in analytical method development. Researchers value this compound for its unique molecular architecture, which combines phenolic and aliphatic acid functionalities. Specific mechanistic and pharmacological data for this compound are not currently available in the scientific literature. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own safety and efficacy evaluations prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1198645 2-(4-hydroxyphenyl)-3-methylbutanoic acid CAS No. 70124-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBITPXOESTAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990356
Record name 2-(4-Hydroxyphenyl)-3-methylbutanoic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70124-98-0
Record name 4-Hydroxy-α-(1-methylethyl)benzeneacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxyphenyl)-3-methylbutyric acid
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Record name 2-(4-Hydroxyphenyl)-3-methylbutanoic acid
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Record name 2-(4-hydroxyphenyl)-3-methylbutyric acid
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Synthetic Strategies and Chemical Transformations of 2 4 Hydroxyphenyl 3 Methylbutanoic Acid

Laboratory Synthesis Methodologies for the Compound and its Analogs

The construction of 2-(4-hydroxyphenyl)-3-methylbutanoic acid and its derivatives can be approached through several synthetic routes, with a significant focus on controlling the stereochemistry at the C2 position.

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of 2-aryl-3-methylbutanoic acids is a key challenge. One effective strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. These auxiliaries can be derived from naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates.

A general approach involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone, with a suitable acylating agent derived from 4-hydroxyphenylacetic acid. The resulting N-acyl derivative can then undergo diastereoselective alkylation at the α-carbon with an isopropyl halide. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to a specific face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary group affords the desired enantiomerically enriched this compound. The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Chiral Auxiliary TypeGeneral StructureTypical Diastereomeric Excess (d.e.)
Evans Oxazolidinones>95%
Camphorsultams>90%
Pseudoephedrine Amides>90%
This table presents common chiral auxiliaries used in asymmetric alkylation reactions and their typical effectiveness in achieving high diastereomeric excess.

Derivatization for Structural Modification and Functionalization

The structure of this compound offers two primary sites for derivatization: the carboxylic acid group and the phenolic hydroxyl group. These modifications are essential for creating analogs with altered physicochemical properties and biological activities.

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into a variety of esters and amides through standard coupling reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents like dicyclohexylcarbodiimide (DCC). Similarly, amidation can be performed by activating the carboxylic acid with a coupling reagent (e.g., HATU, HOBt) followed by the addition of a primary or secondary amine.

Alkylation and Acylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be modified through O-alkylation or O-acylation reactions. Alkylation with various alkyl halides under basic conditions (e.g., using potassium carbonate or sodium hydride) yields ether derivatives. Acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) produces the corresponding ester derivatives at the phenolic position.

Functional GroupReagents and ConditionsResulting Derivative
Carboxylic AcidAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Carboxylic AcidAmine, Coupling Agent (e.g., DCC, HATU)Amide
Phenolic HydroxylAlkyl Halide, Base (e.g., K₂CO₃)Ether
Phenolic HydroxylAcyl Chloride/Anhydride, Base (e.g., Pyridine)Phenolic Ester
This interactive table summarizes common derivatization reactions for this compound.

Chemical Reactivity Studies of the Compound and its Functional Groups

The chemical reactivity of this compound is dictated by its constituent functional groups. Understanding its behavior under various reaction conditions is fundamental to its application and further modification.

Investigation of Oxidation Pathways

The phenolic hydroxyl group is susceptible to oxidation. Treatment with mild oxidizing agents can lead to the formation of quinone-type structures. Stronger oxidation conditions can result in the cleavage of the aromatic ring. The benzylic C-H bond, being adjacent to the aromatic ring, could also be a site for oxidation under specific conditions, potentially leading to the introduction of a hydroxyl group or a ketone at that position, although this is generally less favorable than phenolic oxidation. The carboxylic acid group is generally resistant to further oxidation under standard conditions.

Exploration of Reduction Pathways

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uk This transformation proceeds via an aldehyde intermediate, which is further reduced in situ. chemguide.co.uk The aromatic ring can also be reduced to a cyclohexane ring under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature with catalysts like rhodium on carbon. Milder reducing agents like sodium borohydride are generally not reactive enough to reduce the carboxylic acid group.

Analysis of Nucleophilic Substitution Reactions

The carboxylic acid can be converted into its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. libretexts.orgyoutube.com The phenolic hydroxyl group can also participate in nucleophilic aromatic substitution reactions under specific conditions, although this is generally less facile than reactions at the carboxylic acid.

Reaction TypeReagent(s)Functional Group Transformation
OxidationMild Oxidizing AgentPhenol (B47542) to Quinone-type structure
ReductionLiAlH₄Carboxylic Acid to Primary Alcohol
Nucleophilic Acyl SubstitutionSOCl₂, then Nucleophile (e.g., R-OH, R-NH₂)Carboxylic Acid to Acid Chloride, then to Ester/Amide
This table outlines key chemical reactivity pathways for this compound.

Utilization as a Chiral Building Block in Advanced Organic Synthesis

The potential of this compound as a chiral building block lies in its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, along with a defined stereocenter. This combination allows for a variety of chemical transformations and introductions of this chiral fragment into larger, more complex molecules. Its application can be envisioned in the synthesis of pharmaceuticals, natural product analogues, and other specialty chemicals where specific stereochemistry is crucial for biological activity or material properties.

One of the key areas of application for such chiral building blocks is in the synthesis of peptide analogues and other bioactive compounds. For instance, structurally similar molecules, such as (3S)-3-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, have been synthesized and incorporated into cyclic enkephalin analogues to probe structure-activity relationships of opioid receptor ligands. This suggests a potential role for this compound in the development of novel therapeutics.

The synthetic utility of this chiral acid would typically involve the strategic protection of one functional group while the other is manipulated. For example, the phenolic hydroxyl group could be protected as a silyl ether or a benzyl ether, allowing for transformations at the carboxylic acid moiety, such as amide bond formation or reduction to an alcohol. Conversely, protection of the carboxylic acid as an ester would permit reactions at the phenolic hydroxyl group, like etherification or coupling reactions.

Biosynthesis and Metabolic Pathways of 2 4 Hydroxyphenyl 3 Methylbutanoic Acid

Natural Occurrence and Distribution in Biological Systems

While the direct isolation of 2-(4-hydroxyphenyl)-3-methylbutanoic acid as a free acid from natural sources is not extensively documented in readily available literature, its structural motifs are found within more complex natural products. For instance, derivatives containing the this compound backbone have been identified. The biosynthesis of such compounds implies the existence of the core molecule, at least as a metabolic intermediate, in various organisms.

Phenolic compounds are widespread in plants, where they serve diverse functions, including defense against pathogens and UV radiation. nih.gov Similarly, branched-chain amino acid (BCAA) metabolism is a fundamental process in all domains of life. wikipedia.org It is plausible that organisms, particularly plants and microorganisms that possess robust pathways for both phenolic and BCAA metabolism, may produce this compound. Fungi, known for their diverse secondary metabolism, are also potential sources of such hybrid molecules. nih.gov Root exudates of plants are rich in a variety of organic acids and phenolic compounds, suggesting a potential for the presence of this compound in the rhizosphere, the soil region directly influenced by root secretions. researchgate.netfrontiersin.orgnih.govresearchgate.netbohrium.com

Enzymatic Pathways Involved in its Formation and Degradation

The formation and degradation of this compound are governed by specific enzymatic reactions that draw upon the established pathways of amino acid and aromatic compound metabolism.

The biosynthesis of this compound is logically proposed to originate from the metabolism of the essential branched-chain amino acid, L-valine, and the aromatic amino acid, L-tyrosine.

The initial step in the catabolism of L-valine is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . oup.comhmdb.ca This enzyme transfers the amino group from valine to an α-keto acid acceptor, typically α-ketoglutarate, to yield glutamate (B1630785) and the corresponding branched-chain α-keto acid, α-ketoisovalerate . wikipedia.org

The aromatic portion of the molecule, the 4-hydroxyphenyl group, is derived from L-tyrosine. The biosynthesis of phenolic acids in plants often begins with the deamination of phenylalanine or tyrosine. nih.gov It is hypothesized that a similar enzymatic step could lead to the formation of a 4-hydroxyphenyl precursor that subsequently combines with a derivative of valine metabolism. A plausible pathway involves the condensation of a tyrosine-derived precursor with α-ketoisovalerate.

Table 1: Key Precursors in the Proposed Biosynthesis of this compound

Precursor MoleculeMetabolic OriginRole in Biosynthesis
L-ValineBranched-Chain Amino Acid PoolProvides the 3-methylbutanoic acid backbone.
α-KetoisovalerateL-Valine CatabolismThe direct branched-chain precursor.
L-TyrosineAromatic Amino Acid PoolProvides the 4-hydroxyphenyl moiety.

Following the formation of the precursor α-keto acid, the subsequent steps leading to this compound likely involve a series of enzymatic modifications.

The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a critical regulatory point in BCAA catabolism. hmdb.canp-mrd.org This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids, converting them into their corresponding acyl-CoA derivatives. np-mrd.org In the context of this compound metabolism, the BCKDH complex would act on the α-keto acid precursor that contains the 4-hydroxyphenyl group.

The degradation of this compound in microorganisms is expected to follow pathways established for other aromatic compounds. Bacteria, particularly species of Pseudomonas and Acinetobacter, are known to degrade 4-hydroxyphenylacetic acid, a structurally related compound. researchgate.netnih.gov This degradation typically involves hydroxylation of the aromatic ring, followed by ring cleavage catalyzed by dioxygenase enzymes. researchgate.net A similar catabolic sequence is plausible for this compound.

Table 2: Key Enzymes in the Metabolism of this compound

EnzymeClassProposed Function
Branched-Chain Amino Acid Aminotransferase (BCAT)TransferaseCatalyzes the initial transamination of L-valine to α-ketoisovalerate.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) ComplexOxidoreductaseCatalyzes the oxidative decarboxylation of the α-keto acid precursor.
Aromatic Ring HydroxylasesOxidoreductaseInvolved in the initial steps of degradation by adding hydroxyl groups to the aromatic ring.
DioxygenasesOxidoreductaseCatalyze the cleavage of the aromatic ring during degradation.

Metabolic Regulation and Environmental Influence on Biosynthesis

The biosynthesis of secondary metabolites, including phenolic acids, is tightly regulated in response to both internal developmental cues and external environmental stimuli. nih.govmdpi.com The production of this compound is likely subject to similar regulatory mechanisms.

In plants, the expression of genes encoding enzymes in the phenylpropanoid pathway, which is responsible for the synthesis of many phenolic compounds, is often upregulated in response to abiotic stresses such as high light intensity, UV radiation, and nutrient deficiency. nih.gov Therefore, it is conceivable that the biosynthesis of this compound could be enhanced under such stress conditions. The availability of precursors from primary metabolism, namely amino acids, also plays a crucial regulatory role. oup.com

Metabolomic Profiling and Identification in Biological Samples

The identification and quantification of this compound in complex biological matrices rely on advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to convert acidic protons into trimethylsilyl (B98337) (TMS) ethers and esters, making the compound amenable to GC-MS analysis. nist.govnist.gov The resulting mass spectrum of the TMS derivative would show characteristic fragmentation patterns that can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of non-volatile and polar compounds without the need for derivatization. Reversed-phase liquid chromatography can be used to separate this compound from other components in a biological extract, followed by detection using electrospray ionization (ESI) mass spectrometry. researchgate.net High-resolution mass spectrometry can provide an accurate mass measurement for elemental composition determination, while tandem mass spectrometry (MS/MS) can yield structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques can be used to elucidate the structure of this compound and confirm its presence in a sample. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton at the alpha-carbon, and the isopropyl group. hmdb.camdpi.comdocbrown.info The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. np-mrd.orgdocbrown.info

Table 3: Analytical Techniques for the Identification of this compound

TechniqueSample PreparationKey Information Provided
GC-MSDerivatization (e.g., silylation)Retention time, mass-to-charge ratio of fragments, identification based on spectral libraries.
LC-MSMinimal (extraction and filtration)Retention time, accurate mass, elemental composition, structural information from fragmentation.
NMRExtraction and purificationDetailed structural elucidation, confirmation of connectivity and stereochemistry.

Biological Activities and Molecular Mechanisms Associated with 2 4 Hydroxyphenyl 3 Methylbutanoic Acid and Its Derivatives

Investigation of Antimicrobial Activities

Derivatives of 2-(4-hydroxyphenyl)-3-methylbutanoic acid have demonstrated notable antimicrobial effects, encompassing both antibacterial and antifungal activities.

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural backbone, reported significant efficacy against multidrug-resistant bacterial and fungal pathogens. nih.gov These compounds exhibited notable antibacterial and antifungal properties. nih.govktu.edu For instance, five of the synthesized compounds in one study showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, while three compounds demonstrated significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

Another related compound, 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one, showed moderate to significant activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with Minimum Inhibitory Concentration (MIC) ranges of 3.58 µM to 8.74 µM. mdpi.com

The antimicrobial potential of plant-derived compounds with similar structural features has also been noted. For example, an extract from Onosma gmelinii containing various phenolic compounds demonstrated antibacterial activity against Gram-positive bacterial strains. nih.gov

Mechanism of Action at the Cellular Level

The precise cellular mechanisms underlying the antimicrobial action of these derivatives are still under investigation, but some insights have been gained. The biological activity of quinones, which can be structurally related to these phenolic compounds, is often linked to their capacity to accept electrons, forming radical anions or dianion species. mdpi.com This redox cycling can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and contribute to cell death.

The structure-activity relationship (SAR) studies of some derivatives suggest that the presence and position of certain functional groups are critical for their antimicrobial efficacy. For instance, para-substituted halogen and hydroxyl derivatives have been found to be highly effective. mdpi.com The ability of these compounds to interfere with microbial cell membranes or essential enzymatic processes is a likely contributor to their antimicrobial effects.

Studies on Anticancer Activities

The anticancer potential of derivatives of this compound has been a significant focus of research, with promising results against various cancer cell lines.

Effects on Cell Proliferation in In Vitro Cell Lines

Several studies have demonstrated the ability of 4-hydroxyphenyl-containing compounds to inhibit the proliferation of cancer cells. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to exhibit structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.govdebuglies.com Specifically, compounds 12, 20-22, and 29 from a studied series were capable of reducing A549 cell viability by 50% and suppressing their migration in vitro. nih.govresearchgate.net Notably, these compounds displayed favorable cytotoxicity profiles towards noncancerous Vero cells, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

One of the most promising candidates, a compound containing a 2-furyl substituent (compound 20), demonstrated selectivity towards cancerous cells when tested against non-transformed Vero cell lines. nih.gov Furthermore, a derivative named 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16) showed significant anticancer potential with an IC50 of 1 μM against the MCF-7 breast cancer cell line. mdpi.com

The antiproliferative activity of these derivatives highlights the importance of the 4-hydroxyphenyl scaffold in designing novel anticancer agents. nih.govktu.edudebuglies.comresearchgate.net

Elucidation of Molecular Targets and Pathways

The molecular mechanisms driving the anticancer effects of these derivatives are multifaceted and appear to involve several key cellular pathways. One of the primary mechanisms is the induction of apoptosis. For instance, the novel 4-thiazolidinone (B1220212) derivative Les-3331, which incorporates a related structural fragment, was found to induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com This was associated with a decrease in mitochondrial membrane potential and an increase in the concentrations of caspase-9 and caspase-8, key executioners of the apoptotic cascade. mdpi.com

Another identified molecular target is topoisomerase II, an essential enzyme for DNA replication and repair. Les-3331 was shown to lower the concentration of topoisomerase II, thereby interfering with cancer cell proliferation. mdpi.com

Furthermore, the generation of reactive oxygen species (ROS) appears to play a significant role in the anticancer activity of these compounds. nih.govresearchgate.net The phenolic hydroxyl group can donate a hydrogen atom to neutralize ROS, but under certain conditions, these compounds can also promote ROS production within cancer cells, leading to oxidative stress and cell death. debuglies.com The amino group adjacent to the phenolic ring can enhance this electron-donating capacity. debuglies.com

The table below summarizes the in vitro anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 cell line.

CompoundSubstituentA549 Cell Viability Reduction
12 Varies~50%
20 2-furyl~50%
21 Varies~50%
22 Varies~50%
29 Varies~50%

Data derived from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.govresearchgate.net

Exploration of Neuroprotective Properties and Related Mechanisms

While direct evidence for the neuroprotective properties of this compound is scarce, the broader class of phenolic compounds to which it belongs has been investigated for such effects.

Modulation of Neurotransmitter Systems

The neuroprotective effects of phenolic compounds are often attributed to their antioxidant and anti-inflammatory properties, which can indirectly modulate neurotransmitter systems. For example, a derivative, 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16), was identified as a potent antioxidant. mdpi.com Oxidative stress is a key pathological feature in many neurodegenerative diseases, and by scavenging free radicals, such compounds can help protect neurons from damage.

While specific data on the direct modulation of neurotransmitter systems by these derivatives is limited, the known neuroprotective strategies of related phenolic compounds often involve the inhibition of enzymes that degrade neurotransmitters or the modulation of receptors involved in neuronal signaling. Further research is needed to specifically explore the neuroprotective potential and mechanisms of this compound and its close analogs.

Involvement in Metabolic Regulation and Enzyme Interactions

The structural characteristics of this compound suggest a potential for interaction with metabolic pathways, particularly those involving amino acids.

While direct experimental studies on the interaction between this compound and branched-chain amino acid (BCAA) enzymes are not available in the reviewed literature, its structure warrants a theoretical discussion. The catabolism of the three BCAAs—leucine, isoleucine, and valine—is initiated by two common enzymes: branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKD). nih.govmdpi.com These enzymes are responsible for the initial transamination and subsequent decarboxylation of BCAAs. nih.govnih.gov

The compound this compound is a structural analogue of the BCAA valine (2-amino-3-methylbutanoic acid), where the alpha-amino group is substituted with a 4-hydroxyphenyl group. Because the initial enzymes in BCAA degradation are shared, they are susceptible to antagonism, where an excess of one BCAA or a structural analogue could potentially inhibit the processing of others. researchgate.net Given its structural similarity to BCAAs, it is plausible that this compound could act as a competitive inhibitor or a substrate for BCAT or BCKD. However, without direct experimental evidence, this remains a hypothesis.

Cellular signaling pathways are critical for maintaining homeostasis and responding to stimuli. The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammatory responses. nih.govmdpi.com It is activated by various stimuli, such as inflammatory cytokines, leading to the transcription of genes involved in inflammation. nih.gov

Numerous studies have shown that certain molecules can modulate these pathways. For instance, short-chain fatty acids have demonstrated an ability to lower inflammation by inhibiting NF-κB transactivation. mdpi.com Furthermore, various natural and synthetic compounds containing phenolic groups, such as vanillic acid and tyrosol, have been identified as inhibitors of NF-κB activation. selleckchem.com The 4-hydroxyphenyl moiety present in this compound is a phenolic structure. This feature suggests that the compound could potentially exert anti-inflammatory effects by modulating the NF-κB signaling pathway or other inflammation-related cascades like the mitogen-activated protein kinase (MAPK) pathways. While this is a reasonable supposition based on its chemical structure, specific studies on this compound are needed for confirmation.

Analysis of Antioxidant Properties and Free Radical Scavenging Capacity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to cellular damage. The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals.

A widely used method for this purpose is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. nih.govmdpi.com When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color of the solution changes to a pale yellow. nih.govnih.gov The degree of color change, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the compound. researchgate.net

The antioxidant activity of phenolic compounds is primarily attributed to their hydroxyl (-OH) groups, which can donate hydrogen atoms to neutralize free radicals. nih.govmdpi.com The presence of the 4-hydroxyphenyl group in this compound suggests it may possess antioxidant properties.

While direct DPPH assay results for this compound were not found, studies on structurally related compounds provide insight into the potential antioxidant capacity of this chemical class. For example, a study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their ability to scavenge DPPH radicals. nih.govresearchgate.net The results for some of these derivatives are presented below for illustrative purposes.

Table 1: DPPH Radical Scavenging Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives This table presents data for compounds structurally related to this compound to illustrate the antioxidant potential of the 4-hydroxyphenyl moiety. Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov

Compound Derivative FragmentDPPH Radical Scavenging Ability (%)
2,5-dimethyl-1H-pyrrol-1-yl61.2%
3,4,5-trimethoxybenzylidene60.6%
dimethyl 3,3'-4-hydroxyphenyl57.9%
4-chlorobenzylidene57.4%
N'-thiophen-3-ylmethylene53.6%
Butylated hydroxytoluene (BHT) (Reference)22.0%

These findings on related molecules underscore the potential for compounds containing a 4-hydroxyphenyl group to exhibit significant free radical scavenging activity, which is a key indicator of antioxidant properties. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Hydroxyphenyl 3 Methylbutanoic Acid Derivatives

Impact of Structural Modifications on Biological Activity

The biological profile of 2-(4-hydroxyphenyl)-3-methylbutanoic acid derivatives is highly sensitive to structural modifications. Alterations to the stereochemical configuration, the core functional groups, and the introduction of various substituents can lead to significant changes in their pharmacological effects.

This compound possesses a chiral center at the C2 position of the butanoic acid chain. The presence of this asymmetric carbon means the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(4-hydroxyphenyl)-3-methylbutanoic acid and (R)-2-(4-hydroxyphenyl)-3-methylbutanoic acid.

The spatial arrangement of atoms is a critical determinant of biological activity. mdpi.com Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, they often interact differently with each enantiomer of a chiral drug. nih.govresearchgate.net This principle of stereoselectivity is well-documented for the broader class of 2-arylpropionic acid derivatives (profens), to which this compound belongs. nih.govbenthamscience.com

Generally, one enantiomer (the eutomer) exhibits significantly higher pharmacological activity than the other (the distomer). researchgate.net In some cases, the distomer may be inactive, contribute to side effects, or even have a different pharmacological action altogether. researchgate.net For instance, studies on other chiral compounds have shown that stereochemistry can lead to substantial differences in activity, with the "natural" or specific isomer being the most potent. mdpi.com In one study on a histamine (B1213489) H3 receptor antagonist, the (2S,3'S) stereoisomer displayed markedly superior in vitro affinity compared to the other three stereoisomers. nih.gov Therefore, it is highly probable that the biological activity of this compound derivatives is stereospecific, with one enantiomer being responsible for the primary therapeutic effect. The isolation and testing of individual enantiomers are essential steps in optimizing the therapeutic potential of this scaffold.

Carboxyl (COOH) Group: The carboxylic acid group is a defining feature of the molecule, contributing significantly to its acidic nature. fiveable.mepressbooks.pub In physiological conditions (pH ~7.4), this group will be largely deprotonated to form a carboxylate anion (COO⁻). This negative charge is often crucial for forming ionic bonds or strong hydrogen bonds with positively charged residues (e.g., arginine, lysine) in a receptor or enzyme active site. researchgate.net The ability to form salts also greatly influences the compound's solubility and formulation characteristics. researchgate.net Esterification of the carboxylic acid typically leads to a complete loss of biological activity, underscoring its importance in target interaction.

Methyl (CH₃) Group: The methyl group attached to the C3 position of the butanoic acid chain provides steric bulk and increases the lipophilicity (hydrophobicity) of that region of the molecule. This can be critical for fitting into a specific hydrophobic pocket within a biological target. mdpi.com The so-called "magic methyl" effect, where the addition of a methyl group drastically increases potency, often stems from its ability to establish favorable van der Waals interactions and to control the conformational properties of the scaffold. mdpi.com

Phenyl (C₆H₅) Ring: The phenyl ring acts as a rigid scaffold, properly orienting the other functional groups for optimal interaction with a biological target. It provides a large, hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The ring also serves as a platform for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties.

Introducing substituents onto the phenyl ring is a common strategy to modulate the potency and selectivity of this compound derivatives. The nature and position of these substituents can profoundly alter the molecule's electronic distribution, lipophilicity, and steric profile.

Electron-withdrawing groups (EWGs), such as halogens (F, Cl, Br) or a nitro group (NO₂), can increase the acidity of the phenolic hydroxyl group, potentially enhancing its hydrogen-bonding capability. britannica.com Conversely, electron-donating groups (EDGs), like a methoxy (B1213986) group (OCH₃), decrease its acidity. britannica.com These electronic effects can be critical for optimizing interactions with the target protein.

The position of the substituent is also vital. For example, SAR studies on other bioactive molecules have shown that moving a halogen atom from an ortho to a meta position on a phenyl ring can significantly decrease inhibitory activity against an enzyme. nih.gov Furthermore, the addition of a second halogen atom can sometimes dramatically improve potency. nih.gov

The table below illustrates a hypothetical SAR for substitutions on the phenyl ring, based on established medicinal chemistry principles.

Derivative (Substitution on Phenyl Ring)Substituent TypeHypothetical Relative PotencyRationale
Unsubstituted (Parent Compound)-1Baseline activity.
3-ChloroElectron-Withdrawing (EWG), Steric Bulk5EWG may enhance H-bonding of the 4-OH group. Chloro group may fit into a small hydrophobic pocket. nih.gov
3,5-DichloroEWG, Increased Steric Bulk15Increased electronic effect and potential for additional hydrophobic interactions. nih.gov
3-MethylElectron-Donating (EDG), Lipophilic0.5EDG may weaken key H-bonding interaction. Steric clash with the binding site is possible.
3-TrifluoromethylStrong EWG, Lipophilic10Strong electronic pull enhances acidity of 4-OH. Lipophilic group may access a hydrophobic region.

Computational Modeling for SAR Prediction and Validation

Computational modeling, particularly quantitative structure-activity relationship (QSAR) analysis, is an indispensable tool for understanding and predicting the SAR of this compound derivatives. nih.gov These in silico methods establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves several key steps:

Dataset Assembly: A series of structurally related derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. The molecules are then aligned based on a common scaffold or a hypothesized binding mode.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and their steric and electrostatic fields (for CoMFA) are calculated at each grid point. CoMSIA considers additional fields like hydrophobic, and hydrogen bond donor/acceptor properties.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking variations in the field values to variations in biological activity. The resulting model's predictive power is rigorously validated using techniques like leave-one-out cross-validation (q²) and by predicting the activity of a separate test set of molecules. nih.gov

The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to either increase or decrease biological activity. For example, a green contour map in a CoMFA steric field might indicate that adding bulky groups in that region is favorable for activity, while a yellow contour map would suggest that bulk is detrimental. britannica.com These visual guides provide chemists with actionable insights for designing new, more potent derivatives of this compound, helping to prioritize synthetic efforts and accelerate the drug discovery process. nih.gov

Analytical Methodologies for Characterization and Quantification of 2 4 Hydroxyphenyl 3 Methylbutanoic Acid

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of 2-(4-hydroxyphenyl)-3-methylbutanoic acid, providing the necessary separation from complex sample components before detection. Gas and liquid chromatography, particularly when paired with mass spectrometry, offer high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of thermally stable and volatile compounds. nih.govresearchgate.net However, this compound, with its polar carboxylic acid and phenolic hydroxyl groups, exhibits low volatility and is not directly amenable to GC analysis. Therefore, a crucial prerequisite is chemical derivatization, which converts the non-volatile analyte into a more volatile and thermally stable derivative. mdpi.com

Silylation is the most common derivatization strategy for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the active protons with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity of the molecule, increasing its volatility and improving its chromatographic behavior on non-polar or semi-polar GC columns.

Following separation on the GC column, the eluting derivative enters the mass spectrometer. In the ion source, it undergoes ionization, typically by electron ionization (EI), which causes fragmentation of the molecule. The resulting mass spectrum, a pattern of ion fragments and their relative abundances, serves as a chemical fingerprint for identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific fragment ions of the derivatized analyte can be targeted, enabling highly sensitive and selective quantification.

Below is a table summarizing typical GC-MS parameters for the analysis of silylated phenolic acids, which would be applicable to this compound.

ParameterValue/Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Oven Program80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230 °C
MS Quad Temp.150 °C
Acquisition ModeFull Scan (m/z 50-550) for identification, SIM for quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

For the analysis of this compound in complex biological matrices such as plasma, serum, or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govchromatographyonline.com This technique offers high sensitivity and selectivity and, crucially, can often analyze polar compounds in their native form without the need for derivatization. chromatographyonline.comnih.gov

The separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govmdpi.com A C18 stationary phase is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency. mdpi.comunimi.it

After chromatographic separation, the analyte enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions (or adducts), which is advantageous for quantitative analysis. Tandem mass spectrometry (MS/MS) is then used for detection. In this mode, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances selectivity, allowing for accurate quantification even at very low concentrations in complex samples. chromatographyonline.comnih.gov

The table below outlines typical parameters for an LC-MS/MS method for quantifying phenolic acids in biological fluids.

ParameterValue/Condition
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 5 minutes
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Source Temp.450 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻m/z 193.1
Product IonsSpecific fragments determined by infusion

Optimization of Sample Preparation and Derivatization Strategies for Enhanced Detection Sensitivity

Effective sample preparation is critical for reliable and sensitive analysis, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels. iss.it For biological fluids like plasma or serum, a common first step is protein precipitation. This is often achieved by adding a cold organic solvent such as acetonitrile or methanol, which denatures and precipitates the proteins. nih.goviss.it After centrifugation, the supernatant containing the analyte can be further purified.

Liquid-liquid extraction (LLE) can be employed, where the analyte is partitioned from the aqueous sample into an immiscible organic solvent like ethyl acetate, particularly after acidifying the sample to ensure the carboxylic acid is in its less polar, protonated form. iss.it Solid-phase extraction (SPE) is another powerful cleanup technique. mdpi.com Using a C18 or a mixed-mode sorbent, the analyte is retained on the cartridge while salts and other highly polar impurities are washed away. The analyte is then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample. mdpi.comnih.gov

For GC-MS analysis, optimizing the derivatization reaction is key to maximizing sensitivity. nih.gov This involves selecting the most effective reagent (e.g., MSTFA for silylation) and optimizing reaction conditions such as temperature and time to ensure complete derivatization of both the phenolic and carboxylic acid groups. mdpi.comnih.gov After the reaction, the derivatized sample is typically injected directly into the GC-MS system.

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the unambiguous identification and detailed structural analysis of this compound.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular "fingerprint" based on the vibrations of a molecule's functional groups. sci-hub.stthermofisher.com These techniques are complementary and can be used to confirm the presence of key structural features in this compound. surfacesciencewestern.com

The FT-IR spectrum would be expected to show characteristic absorption bands. A broad band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. libretexts.org The phenolic O-H stretch would appear as a broad absorption around 3200-3600 cm⁻¹. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while the C-O stretching of the phenol (B47542) and carboxylic acid would be observed in the 1200-1300 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.com It would provide complementary information, especially regarding the aromatic ring and the carbon backbone of the molecule. For instance, the symmetric ring breathing mode of the para-substituted benzene (B151609) ring would be a strong and characteristic band in the Raman spectrum.

The table below summarizes the expected key vibrational bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (FT-Raman)
Carboxylic Acid O-HStretch (H-bonded)2500-3300 (very broad)Weak
Phenolic O-HStretch3200-3600 (broad)Weak
Aliphatic C-HStretch2850-3000Strong
Carboxylic Acid C=OStretch1700-1725 (strong)Weak/Medium
Aromatic C=CStretch1450-1600Strong
Phenolic C-OStretch1200-1260Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. youtube.com It provides detailed information about the carbon-hydrogen framework.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons (typically in the δ 6.7-7.2 ppm range), the methine proton alpha to the carboxyl group, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The protons on the para-substituted aromatic ring would appear as two doublets. The acidic protons of the carboxylic acid and phenolic hydroxyl groups would appear as broad singlets at downfield chemical shifts (typically δ 10-12 and δ 5-9, respectively), which would disappear upon adding D₂O. libretexts.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show a signal for the carbonyl carbon of the carboxylic acid (δ 170-180 ppm), signals for the aromatic carbons (δ 115-160 ppm), and signals for the aliphatic carbons of the side chain. libretexts.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), helping to piece together the aliphatic side chain. HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H framework of the molecule. nih.gov

Predicted NMR data for this compound are presented in the tables below.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-COOH 10-12 broad s - 1H
Ar-OH 5-9 broad s - 1H
Ar-H (ortho to OH) 7.0-7.2 d ~8.5 2H
Ar-H (meta to OH) 6.7-6.9 d ~8.5 2H
CH-COOH 3.4-3.6 d ~4.5 1H
CH(CH₃)₂ 2.1-2.3 m - 1H
-CH(CH₃)₂ 0.9-1.1 d ~6.8 3H

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH 175-180
Ar-C -OH 155-158
Ar-C (ipso) 130-133
Ar-C H (ortho to OH) 129-131
Ar-C H (meta to OH) 115-117
C H-COOH 50-55
C H(CH₃)₂ 32-36

Electrochemical Studies for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. rsc.org CV measures the current response of an electroactive species to a linearly cycled potential sweep. For phenolic compounds, the hydroxyl group on the aromatic ring is susceptible to oxidation.

The cyclic voltammogram of a phenolic compound typically shows an anodic peak corresponding to its oxidation. The potential at which this peak occurs (the oxidation potential) provides a measure of how easily the compound can be oxidized. The electrochemical behavior of phenolic acids has been a subject of interest, particularly in the context of their antioxidant properties. acs.org

Studies on 4-hydroxyphenylacetic acid (4-HPAA), a close structural analog of this compound, have been conducted using fast-scan cyclic voltammetry. nih.gov These studies revealed an oxidation peak for 4-HPAA at approximately +1.2 V on the forward scan. nih.gov Another study using conventional cyclic voltammetry showed an additional peak at +1.06 V. nih.gov The oxidation process for phenolic compounds can be complex and may involve the formation of phenoxy radicals and subsequent reactions.

The electrochemical behavior of various phenolic compounds has been characterized, showing that those with ortho- or para-diphenol groups generally have lower oxidation potentials. acs.org The table below summarizes the oxidation potentials for some phenolic acids, which can serve as a reference for the expected redox behavior of this compound.

Table 2: Anodic Peak Potentials (Epa) for Structurally Similar Phenolic Compounds from Cyclic Voltammetry

Compound Name Epa (V) vs. Ag/AgCl pH/Conditions
4-Hydroxyphenylacetic acid +1.2 pH 7.4
4-Hydroxyphenylacetic acid +1.06 pH 7.4
Gallic acid +0.414, +0.786 pH 3.0
Caffeic acid ~0.4 pH 3.6

This table presents data from analogous compounds to infer the expected electrochemical properties of this compound.

The specific oxidation potential of this compound would depend on experimental conditions such as the electrode material, solvent system, and pH. However, based on the data for similar compounds, it is expected to exhibit an irreversible oxidation wave at a potential characteristic of the 4-hydroxyphenyl moiety.

Theoretical and Computational Investigations of 2 4 Hydroxyphenyl 3 Methylbutanoic Acid

Quantum Chemical Calculations for Electronic and Vibrational Properties (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become a cornerstone of computational chemistry for their balance of accuracy and computational cost. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed within the DFT framework to investigate the electronic and structural properties of organic molecules. nih.gov These calculations allow for the optimization of molecular geometry to its lowest energy state and the prediction of various properties derived from the molecule's wave function. bsu.byresearchgate.net

For 2-(4-hydroxyphenyl)-3-methylbutanoic acid, such calculations would begin with the construction of its initial 3D structure. This structure is then optimized using a specified basis set, such as 6-311++G(2d,2p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov The result is a stable, optimized geometry from which electronic properties, vibrational frequencies (simulating an IR spectrum), and other parameters can be derived. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com The stability of a molecule is critically dependent on its conformation, as different arrangements lead to varying degrees of steric hindrance and torsional strain. lumenlearning.com

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to classical Lewis structures. uni-muenchen.dewisc.edu This analysis provides valuable insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. nih.govwisc.edu

NBO analysis examines interactions between "donor" (filled) Lewis-type orbitals (bonds or lone pairs) and "acceptor" (empty) non-Lewis-type orbitals (antibonds or Rydberg orbitals). uni-muenchen.dewisc.edu The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu A larger interaction energy (E(2)) indicates a more significant delocalization and a greater stabilization of the molecule. wisc.eduaiu.edu

For this compound, key NBO interactions would include:

Delocalization of the lone pairs on the phenolic oxygen into the π* antibonding orbitals of the aromatic ring.

Hyperconjugation between the C-H or C-C sigma (σ) bonds of the alkyl chain and the empty π* orbitals of the carboxyl group.

Interactions involving the lone pairs of the carbonyl and hydroxyl oxygens of the carboxylic acid group.

These interactions are crucial for understanding the molecule's electronic structure and reactivity. nih.gov

Table 1: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound using NBO Analysis This table is illustrative and based on principles from NBO analysis of similar functional groups.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (O) of Phenol (B47542) π* (C-C) of Phenyl Ring ~5-10 n → π* (Resonance)
π (C-C) of Phenyl Ring π* (C=O) of Carboxyl ~1-3 π → π* (Conjugation)
σ (C-H) of Isobutyl σ* (C-C) ~2-5 σ → σ* (Hyperconjugation)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ulster.ac.uk

In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, which is a good electron donor. The LUMO is likely to be centered on the electron-withdrawing carboxylic acid group. This distribution dictates the molecule's reactivity, suggesting it would likely act as a nucleophile at the phenyl ring in electrophilic substitution reactions and as an electrophile at the carboxyl carbon in nucleophilic acyl substitution reactions. ulster.ac.uk

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table is illustrative and based on typical values for similar aromatic acids.

Parameter Predicted Value (eV) Primary Location
HOMO Energy ~ -8.5 to -9.5 4-Hydroxyphenyl Ring
LUMO Energy ~ -0.5 to -1.5 Carboxylic Acid Group

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor, typically a protein). nih.govmdpi.com It is an essential tool in drug discovery for identifying potential drug candidates by simulating how they might interact with a biological target. researchgate.netnih.gov The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank these poses based on their calculated binding free energy. nih.gov

For this compound, a docking study would involve selecting a relevant protein target. The 3D structures of both the ligand and the protein are prepared, and a docking program (e.g., AutoDock, GOLD) is used to explore possible binding modes. mdpi.comnih.gov The results would identify the most likely binding pose and provide a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the complex and helping to validate the docking results. nih.gov This can reveal how the ligand and protein adjust to each other and the stability of key intermolecular interactions, such as hydrogen bonds. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Value Details
Binding Energy -7.5 kcal/mol A measure of binding affinity.
Key Hydrogen Bonds 2 Phenolic -OH with Aspartate residue; Carboxylic -OH with Serine residue.
Hydrophobic Interactions 3 Phenyl ring with Leucine; Isobutyl group with Valine and Alanine.

Prediction of Relevant Physico-Chemical Parameters via Computational Methods

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for applications in pharmacology and materials science. researchgate.net Properties such as lipophilicity (logP), aqueous solubility (logS), and acid dissociation constant (pKa) can be estimated using quantitative structure-property relationship (QSPR) models or other algorithms. researchgate.netescholarship.org These predictions are valuable for assessing the drug-likeness of a compound without the need for initial synthesis and experimentation. researchgate.net For example, databases like PubChem provide computationally predicted properties for a vast number of compounds. nih.govnih.govnih.gov

Table 4: Predicted Physicochemical Properties of this compound

Property Predicted Value Method/Source
Molecular Formula C11H14O3 -
Molecular Weight 194.23 g/mol -
XLogP3 1.9 Computational Model
Hydrogen Bond Donors 2 Computational Rule
Hydrogen Bond Acceptors 3 Computational Rule
Rotatable Bond Count 4 Computational Rule
Topological Polar S.A. 57.5 Ų Computational Model
pKa (strongest acidic) ~4.5 Prediction based on carboxyl group

Study of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Electron Interactions)

The bulk properties and biological activity of a molecule are governed by its intermolecular interactions. For this compound, several types of non-covalent interactions are significant.

Hydrogen Bonding: The molecule possesses two strong hydrogen bond donors (the phenolic -OH and carboxylic acid -OH) and three potential hydrogen bond acceptors (the two oxygens of the carboxyl group and the phenolic oxygen). This allows it to form extensive hydrogen bond networks with itself (in the solid state) and with polar solvents like water or biological receptors. dcu.ie These interactions are directional and play a major role in molecular recognition and crystal packing. researchgate.net

π-Electron Interactions: The electron-rich phenyl ring is capable of engaging in several π-interactions.

π-π Stacking: Two aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. This is a common interaction in both crystal structures and protein-ligand complexes. dcu.ie

C-H/π Interactions: A C-H bond can act as a weak donor to the face of the π-system. These interactions are increasingly recognized as important for the stability of protein structures and complexes. dcu.ie

These varied intermolecular forces dictate the solubility, melting point, and binding behavior of this compound.

Future Research Directions and Applications in Advanced Studies of 2 4 Hydroxyphenyl 3 Methylbutanoic Acid

Exploration of Novel Biological Activities and Mechanistic Pathways

Future research should prioritize a systematic exploration of the biological effects of 2-(4-hydroxyphenyl)-3-methylbutanoic acid. Given that derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated notable antimicrobial and anticancer activities, a primary research direction would be to screen this compound against a diverse panel of microbial and cancer cell lines. nih.govmdpi.comnih.gov

Investigations should not be limited to cytotoxicity. The structural similarity to certain natural products and metabolites suggests potential roles in metabolic regulation. For instance, esters of related hydroxyphenyl compounds have been developed as fluorescent substrates for enzymes like lipase, indicating that this compound could be investigated as a modulator or substrate for various enzymes. nih.gov

A detailed research plan would involve:

Broad-Spectrum Bioactivity Screening: Testing the compound against panels of pathogenic bacteria (including multidrug-resistant strains), fungi, and a variety of human cancer cell lines. nih.gov

Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit key enzymes involved in disease pathways, such as cyclooxygenases (anti-inflammatory), lipases, or proteases.

Antioxidant Capacity Evaluation: Assessing its potential to scavenge free radicals, given the presence of the phenolic moiety, which is a common feature in antioxidant compounds. mdpi.com

Upon identifying a significant biological effect, subsequent mechanistic studies would be crucial to understand how the compound exerts its activity at a molecular level.

Development of New Synthetic Pathways and Analogues for Research Purposes

The advancement of research on this compound is contingent upon efficient and versatile synthetic methods. While standard organic chemistry techniques can be employed for its synthesis, future work should focus on developing novel, high-yield, and scalable synthetic routes.

Furthermore, the creation of a library of structural analogues is a critical step for establishing structure-activity relationships (SAR). By systematically modifying the parent structure, researchers can identify the key chemical features responsible for any observed biological activity. The existence of chlorinated analogues like 2-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid in chemical databases suggests that substitution on the phenyl ring is a viable strategy. nih.gov

Proposed analogues for synthesis could include:

Ring Substitutions: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) at different positions on the phenyl ring to modulate electronic and steric properties.

Alkyl Chain Modification: Altering the length and branching of the butanoic acid side chain.

Hydroxyl Group Derivatization: Converting the phenolic hydroxyl into esters or ethers to modify lipophilicity and metabolic stability.

Carboxylic Acid Derivatization: Synthesizing corresponding amides or esters to explore different interactions with biological targets.

Table 1: Proposed Analogues of this compound for Synthesis and SAR Studies

Modification TypeExample Analogue NameResearch Purpose
Phenyl Ring Substitution2-(3,5-dichloro-4-hydroxyphenyl)-3-methylbutanoic acidInvestigate the effect of electron-withdrawing groups on bioactivity.
Phenyl Ring Substitution2-(4-hydroxy-3-methoxyphenyl)-3-methylbutanoic acidExplore the impact of electron-donating groups and hydrogen bonding potential.
Alkyl Chain Modification2-(4-hydroxyphenyl)pentanoic acidDetermine the role of side-chain lipophilicity and steric bulk.
Hydroxyl Derivatization2-(4-methoxyphenyl)-3-methylbutanoic acidAssess the importance of the phenolic proton for target interaction.
Carboxylic Acid DerivatizationN-benzyl-2-(4-hydroxyphenyl)-3-methylbutanamideEvaluate alternative hydrogen bonding patterns and cell permeability.

Advanced Analytical Method Development for Trace Analysis in Complex Systems

To study the compound's behavior in biological or environmental systems, sensitive and specific analytical methods are required. Future research must focus on developing and validating techniques for detecting and quantifying this compound at trace levels.

High-performance liquid chromatography (HPLC) is a foundational technique. nih.gov Coupling HPLC with advanced detectors would provide the necessary sensitivity and selectivity for complex matrices like blood plasma, urine, or cell culture media.

Key areas for method development include:

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Developing a highly selective and sensitive method for quantification in biological fluids to support pharmacokinetic and metabolism studies.

HPLC-UV/Fluorescence: For routine analysis and for studies where derivatization can introduce a fluorophore, building on methods used for similar phenolic compounds. nih.gov

Sample Preparation: Optimizing extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the compound from interfering substances in complex samples.

Table 2: Potential Advanced Analytical Methods for this compound

Analytical TechniquePrimary ApplicationKey Advantages
LC-MS/MSPharmacokinetic studies, metabolomics, trace quantification in biological tissues.High sensitivity, high selectivity, structural confirmation.
HPLC-UVPurity analysis, in vitro assay monitoring, synthetic reaction monitoring.Robust, widely available, straightforward.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile derivatives, metabolomic profiling of related small molecules.Excellent separation for volatile compounds, extensive libraries for identification.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of the compound and its metabolites.Provides definitive structural information.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To move beyond a single target or pathway, systems biology approaches are essential. By integrating multi-omics data, researchers can build a comprehensive picture of the cellular response to this compound. nih.govthermofisher.com Such approaches are crucial for identifying its mechanism of action, discovering off-target effects, and generating new hypotheses. researchgate.netnih.gov

Future studies should integrate the following omics technologies:

Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in cells treated with the compound, providing clues about the cellular pathways being affected. nih.gov

Proteomics: To measure changes in protein expression and post-translational modifications, confirming that gene expression changes translate to functional protein changes. nih.gov

Metabolomics: To analyze how the compound perturbs cellular metabolism, identifying changes in endogenous metabolite levels and tracking the metabolic fate of the compound itself. nih.govresearchgate.net

By correlating data from these different layers, a holistic understanding of the compound's impact can be achieved. For example, if transcriptomic data shows the upregulation of genes in a specific metabolic pathway, metabolomic data can be used to confirm if the flux through that pathway is indeed altered. nih.gov

Computational Design and Optimization for Specific Research Objectives and Target Validation

Computational chemistry and molecular modeling offer powerful tools to accelerate the research and development process. These in silico methods can guide the synthesis of analogues and help validate potential biological targets before extensive laboratory work is undertaken.

Key computational strategies to be employed include:

Molecular Docking: Screening this compound and its virtual analogues against libraries of known protein structures to predict potential binding interactions and identify high-probability biological targets.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested (as described in 8.2), QSAR models can be built to correlate chemical structures with biological activity. researchgate.net These models can then predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. This helps prioritize compounds with more favorable drug-like properties for further development.

Target Validation Support: If a biological target is identified through experimental or computational screening, molecular dynamics simulations can be used to study the stability of the compound-target complex and elucidate the specific molecular interactions that are key for binding. idrblab.net This information is invaluable for optimizing the lead structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-hydroxyphenyl)-3-methylbutanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or oxidation of substituted benzaldehyde intermediates. For example, oxidation of 2-(4-hydroxyphenyl)-3-methylbutanal using potassium permanganate in acidic conditions (e.g., H₂SO₄) is a viable route . Optimization involves adjusting stoichiometry, temperature (e.g., 20–80°C), and solvent systems (e.g., toluene or methanol). Purity can be enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the hydroxyphenyl and methylbutanoic moieties. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% by area normalization). Mass spectrometry (LC-MS) confirms molecular weight (expected m/z: ~208 for [M-H]⁻) .

Advanced Research Questions

Q. How do structural modifications, such as substituent position (e.g., methoxy vs. hydroxy groups), influence the biological activity of this compound?

  • Methodological Answer : Substituent position significantly impacts bioactivity. For instance, methoxy groups at the 3-position (as in 2-(3-methoxy-4-methylphenyl)-3-methylbutanoic acid) enhance enzymatic inhibition compared to 4-hydroxy derivatives. Computational structure-activity relationship (SAR) models and in vitro assays (e.g., enzyme inhibition kinetics) are used to evaluate these effects. Docking studies with targets like cyclooxygenase-2 (COX-2) can predict binding modes .

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:

  • Conduct metabolic stability assays (e.g., liver microsome studies) to identify degradation pathways.
  • Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in animal models.
  • Validate in vitro targets via CRISPR/Cas9 gene knockout in cell lines to confirm mechanism relevance .

Q. What computational methods are effective in predicting the binding affinity of this compound to biological targets, and how do they compare with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities. For example, docking to COX-2 (PDB: 5KIR) may yield binding energies of -8.2 kcal/mol. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies dissociation constants (Kd). Discrepancies >1 log unit suggest force field inaccuracies or conformational sampling limitations .

Comparative and Mechanistic Questions

Q. How does the stereochemistry of this compound affect its interaction with chiral biological targets?

  • Methodological Answer : Enantiomers (R/S) may exhibit divergent activities. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IA column) and test each enantiomer in target-specific assays (e.g., receptor binding). For example, (R)-enantiomers of analogous compounds show 10-fold higher affinity for G-protein-coupled receptors compared to (S)-forms .

Q. What strategies are recommended for analyzing degradation products of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Monitor degradation via LC-MS/MS over 24–72 hours. Identify products using fragmentation patterns (e.g., loss of -OH or decarboxylation). Compare with synthetic standards (e.g., 3-methylbutanoic acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.